4-(4-tert-butylbenzenesulfonyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-tert-Butylbenzenesulfonyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. These are heterocyclic compounds containing a five-membered ring consisting of two carbon atoms and three nitrogen atoms. The compound is distinguished by its specific substituents, including a tert-butyl group attached to a benzenesulfonyl moiety and a fluorophenyl group. Triazoles have gained significant interest due to their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-Butylbenzenesulfonyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole can be achieved through a multi-step process. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the "click chemistry" reaction, which creates the 1,2,3-triazole ring. The key intermediates include azides and alkynes, which undergo cycloaddition under mild conditions.
Industrial Production Methods
For industrial-scale production, optimizations involve using safer solvents, lower temperatures, and cost-effective reagents. High-yielding processes are designed to meet the demands of large-scale manufacturing, ensuring purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-Butylbenzenesulfonyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole undergoes various chemical reactions:
Oxidation: Introduces additional oxygen atoms into the molecule.
Reduction: Reduces the oxidation state of the compound.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substituting reagents: Such as halogens or nucleophiles.
Major Products
The products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
The compound has versatile applications across various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Explored for its potential as a biochemical probe.
Medicine: Investigated for its pharmacological activities, including antifungal and antibacterial properties.
Industry: Utilized in material science for its stability and unique chemical properties.
Mechanism of Action
The mechanism by which 4-(4-tert-Butylbenzenesulfonyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole exerts its effects involves binding to specific molecular targets, which may include enzymes or receptors. The triazole ring plays a critical role in interacting with biological molecules, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Share the triazole ring but differ in substituents.
1,2,4-Triazoles: Different arrangement of nitrogen atoms in the ring.
Benzene derivatives: Different functional groups attached to the benzene ring.
Uniqueness
The uniqueness of 4-(4-tert-Butylbenzenesulfonyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole lies in its specific combination of functional groups, which impart unique reactivity and potential biological activity. The presence of the tert-butyl group, in particular, can influence the compound's hydrophobicity and steric properties, distinguishing it from other triazole derivatives.
Hope this detailed dive into this compound was exactly what you needed. Anything else I can help you with?
Properties
IUPAC Name |
4-(4-tert-butylphenyl)sulfonyl-1-(3-fluorophenyl)-5-methyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c1-13-18(21-22-23(13)16-7-5-6-15(20)12-16)26(24,25)17-10-8-14(9-11-17)19(2,3)4/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOFRXZTHFMLAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.